1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
CAS No.: 1702445-80-4
Cat. No.: VC3111625
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1702445-80-4 |
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Molecular Formula | C11H14ClNO |
Molecular Weight | 211.69 g/mol |
IUPAC Name | 1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
Standard InChI | InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 |
Standard InChI Key | ZCARUUJGGRILCZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)CN2CC(C2)O)Cl |
Canonical SMILES | CC1=CC(=C(C=C1)CN2CC(C2)O)Cl |
Introduction
Chemical Identity and Fundamental Properties
1-(2-Chloro-4-methylbenzyl)azetidin-3-ol represents an important member of the azetidine family, characterized by its distinctive structural elements. The compound is defined by the following properties:
Property | Value |
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Common Name | 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol |
CAS Number | 1702445-80-4 |
Molecular Formula | C₁₁H₁₄ClNO |
Molecular Weight | 211.69 g/mol |
Structure | Four-membered azetidine ring with 3-hydroxyl group and N-substituted 2-chloro-4-methylbenzyl group |
Physical State | Not specified in available literature |
Solubility | Not reported in reviewed sources |
The compound contains a secondary alcohol functional group at the 3-position of the azetidine ring, which contributes to its hydrogen-bonding capabilities and potential reactivity in various chemical transformations. The 2-chloro-4-methylbenzyl substituent at the nitrogen atom provides lipophilicity and potential for specialized interactions with biological targets .
Structural Characteristics and Molecular Features
1-(2-Chloro-4-methylbenzyl)azetidin-3-ol possesses several distinct structural features that influence its chemical behavior and biological interactions:
Core Structure
The foundation of the molecule is the azetidine ring - a highly strained four-membered nitrogen-containing heterocycle. This ring system creates a unique spatial arrangement that differs significantly from larger heterocycles such as pyrrolidines or piperidines. The strained nature of the azetidine ring contributes to:
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Increased reactivity in certain chemical processes
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Distinctive conformational properties that can enhance binding to biological targets
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Specific dihedral angles that influence the orientation of substituents
Functional Groups and Substituents
The compound features two key functional elements beyond its azetidine core:
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The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, potentially enabling interactions with diverse biological targets. This functional group also provides a handle for further chemical modifications.
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The 2-chloro-4-methylbenzyl group attached to the nitrogen atom contributes several important characteristics:
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The chlorine atom at the ortho position creates an electron-withdrawing effect and potential halogen bonding site
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The methyl group at the para position adds lipophilicity and may influence the electron density distribution in the aromatic ring
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The benzyl linkage provides conformational flexibility between the azetidine core and the aromatic component
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Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol and related compounds provides valuable insights for potential optimization strategies.
Key Structural Elements Influencing Activity
Several structural features may significantly impact the biological activity and physicochemical properties:
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Azetidine Ring: The four-membered ring creates a specific spatial arrangement that differs from larger heterocycles. Its conformational constraints can lead to favorable binding interactions with specific protein targets .
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3-Hydroxyl Group: This functional group serves as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also provides a site for further derivatization to modulate activity and pharmacokinetic properties .
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2-Chloro-4-methylbenzyl Substituent: The halogen and methyl substituents on the aromatic ring influence:
Comparative Analysis with Related Compounds
Comparing 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol with structurally related compounds provides valuable insights:
Compound | Key Structural Difference | Potential Impact on Properties |
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1-[2-Chloro-4-(hydroxymethyl)phenyl]azetidin-3-ol | Hydroxymethyl instead of methyl at 4-position | Increased hydrophilicity, additional H-bonding capability |
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol | Bromine instead of chlorine, fluoro at 5-position | Different electronic properties, potential altered binding profile |
4-({1-[(2-Chloro-4-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile | Pyridine-2-carbonitrile ether at 3-position instead of hydroxyl | Enhanced lipophilicity, additional H-bond acceptors |
These structural variations highlight the potential for fine-tuning the properties of the azetidin-3-ol scaffold through systematic modifications .
Recent Research Developments
Recent investigations involving compounds structurally related to 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol have focused on several key areas:
Enzyme Inhibition Studies
Recent studies have explored the potential of structurally similar compounds as inhibitors of MAGL, a key enzyme in endocannabinoid metabolism. Key findings include:
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Development of novel spiro derivatives containing the 3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl moiety as potent and reversible MAGL inhibitors .
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Demonstration of a unique binding mode to MAGL utilizing interactions with Arg57 and His121, differing from traditional MAGL inhibitors .
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In vivo studies showing significant pharmacodynamic changes, including 2-arachidonoylglycerol (2-AG) increase and arachidonic acid (AA) decrease at doses of 0.3-10 mg/kg (p.o.) for related compounds .
Synthetic Methodology Advancements
New approaches for synthesizing azetidine derivatives have emerged, including:
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Oxidative allene amination for the synthesis of azetidin-3-ones, which can serve as precursors to azetidin-3-ols through reduction .
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Improved procedures for introducing substituents onto the azetidine nitrogen, including optimized conditions for N-alkylation reactions .
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Stereoselective synthesis methods enabling the preparation of enantiomerically pure azetidine derivatives, which is crucial for biological applications where stereochemistry significantly impacts activity .
Future Research Directions
Based on current literature and the unique structural features of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol, several promising research directions emerge:
Medicinal Chemistry Optimization
Future medicinal chemistry efforts might focus on:
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Systematic modification of the benzyl substituent pattern to optimize potency, selectivity, and pharmacokinetic properties.
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Exploration of various substituents at the 3-hydroxyl position to develop prodrugs or compounds with enhanced bioavailability.
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Investigation of stereochemical aspects, particularly the preparation and biological evaluation of individual stereoisomers to identify optimal configurations for specific targets .
Expanded Biological Evaluation
Additional biological investigations could include:
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Screening against broader panels of enzymes and receptors to identify novel targets beyond the currently known activities.
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Detailed mechanistic studies to elucidate binding modes and interaction profiles with identified targets.
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In vivo evaluation of promising derivatives in relevant disease models, particularly those involving the endocannabinoid system .
Advanced Synthetic Approaches
Development of improved synthetic methodologies might include:
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Scalable, environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents.
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Stereocontrolled synthesis methods for accessing specific stereoisomers with high enantiopurity.
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Diversity-oriented synthesis approaches to rapidly generate libraries of azetidin-3-ol derivatives for structure-activity relationship studies .
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